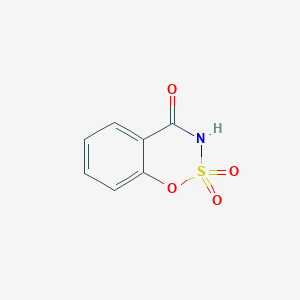

1,2,3-Benzoxathiazin-4(3H)-one, 2,2-dioxide

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2,2-dioxo-1,2λ6,3-benzoxathiazin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO4S/c9-7-5-3-1-2-4-6(5)12-13(10,11)8-7/h1-4H,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJATXJUMOBCRJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NS(=O)(=O)O2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10480713 | |

| Record name | 1,2,3-Benzoxathiazin-4(3H)-one, 2,2-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10480713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51299-06-0 | |

| Record name | 1,2,3-Benzoxathiazin-4(3H)-one, 2,2-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10480713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Context and Evolution of Benzoxathiazine Chemistry

The development of benzoxathiazine chemistry is rooted in the broader exploration of heterocyclic compounds containing sulfur and nitrogen. While the specific history of 1,2,3-Benzoxathiazin-4(3H)-one, 2,2-dioxide is not extensively documented in early literature, its structural relatives have been subjects of chemical investigation for decades. The synthesis and study of related benzothiadiazine and benzoxathiine dioxides laid the groundwork for the eventual exploration of this particular heterocyclic system.

Early synthetic strategies in this area often involved the cyclization of ortho-substituted benzene (B151609) derivatives. These foundational methods paved the way for the more refined and targeted synthesis of complex heterocyclic structures like this compound. The evolution of this field has been driven by the quest for novel molecular frameworks with unique chemical properties and biological activities.

Strategic Importance of Cyclic Sulfonamides As Molecular Scaffolds in Organic Synthesis

At the heart of 1,2,3-Benzoxathiazin-4(3H)-one, 2,2-dioxide is the cyclic sulfonamide (sultam) moiety. Cyclic sulfonamides are recognized as privileged scaffolds in medicinal chemistry and drug discovery. Their importance stems from several key features:

Structural Rigidity: The cyclic nature of the sulfonamide group imparts a degree of conformational rigidity to the molecule. This can lead to higher binding affinities and selectivities for biological targets.

Bioisosteric Replacement: The sulfonamide group is often used as a bioisostere for other functional groups, such as amides or carboxylic acids. This substitution can improve a molecule's pharmacokinetic properties, including metabolic stability and cell permeability.

Hydrogen Bonding Capabilities: The sulfonamide group can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological macromolecules like enzymes and receptors.

Synthetic Versatility: The sulfonamide nitrogen can be readily functionalized, allowing for the introduction of various substituents to explore structure-activity relationships.

The integration of the cyclic sulfonamide into a fused ring system, as seen in this compound, creates a unique and three-dimensional chemical space for the design of novel bioactive compounds.

Overview of Current Research Trajectories for 1,2,3 Benzoxathiazin 4 3h One, 2,2 Dioxide

Classical Cyclization and Ring-Closure Strategies

Traditional synthetic routes to the this compound core rely on well-established cyclization reactions. These methods typically involve the formation of the heterocyclic ring from acyclic precursors bearing the necessary functional groups.

Synthesis from Salicylic (B10762653) Acid Derivatives

The cyclization of salicylic acid derivatives stands as one of the most prevalent methods for the synthesis of the closely related 1,2-benzoxathiin-4(3H)-one 2,2-dioxides, which are structural isomers of the target compound. nuph.edu.uaresearchgate.net A notable patented approach involves the reaction of substituted methyl esters of salicylic acid with methanesulfonyl chloride in the presence of a base to form methylsulfonate intermediates. nuph.edu.ua Subsequent heterocyclization of these intermediates is accomplished by heating in dimethylformamide (DMF) with sodium hydride, affording the desired benzoxathiinone products in yields ranging from 59% to 76%. nuph.edu.ua This strategy highlights the utility of salicylic acid derivatives as readily available starting materials for the construction of this heterocyclic system.

A purposeful synthesis of 1,2-benzoxathiin-4(3H)-one 2,2-dioxide was also achieved through the reaction of o-hydroxy-α-bromoacetophenone with hydrosulfites in the presence of phosphorus oxychloride. nuph.edu.ua

Reactions Involving Sulfamoyl Chloride and Hydroxy-Aldehydes/Ketones

A highly effective and widely employed method for the synthesis of this compound and its analogues involves the reaction of substituted 2-hydroxybenzaldehydes or 2'-hydroxyacetophenones with sulfamoyl chloride. nih.govtsijournals.com This approach provides a direct route to a variety of substituted derivatives.

The general procedure involves dissolving the substituted 2-hydroxybenzaldehyde in a dry solvent such as dimethylacetamide (DMA). The reaction mixture is cooled, and sulfamoyl chloride is added slowly. The reaction is typically stirred at room temperature for a period ranging from 24 to 72 hours. nih.gov Following the reaction, the mixture is worked up by pouring it into ice-water and extracting the product with a suitable organic solvent like dichloromethane (B109758) (DCM). The organic phase is then washed, dried, and evaporated to yield the desired product. nih.gov In some cases, purification by column chromatography is necessary. nih.gov

This methodology has been successfully applied to synthesize a wide array of substituted 1,2,3-benzoxathiazin-4(3H)-one, 2,2-dioxides with varying yields. Below is a table summarizing the synthesis of several analogues using this method.

| Starting Material | Product | Reaction Time (h) | Yield (%) | Melting Point (°C) |

| 2-Hydroxy-4-methylbenzaldehyde | 7-Methyl-1,2,3-benzoxathiazin-4(3H)-one, 2,2-dioxide | 72 | 70 | 79–80 |

| 2-Hydroxy-5-methoxybenzaldehyde | 6-Methoxy-1,2,3-benzoxathiazin-4(3H)-one, 2,2-dioxide | 72 | 36 | 121–122 |

| 5-Fluoro-2-hydroxybenzaldehyde | 6-Fluoro-1,2,3-benzoxathiazin-4(3H)-one, 2,2-dioxide | 72 | 48 | 142–143 |

| 2-Hydroxy-6-bromobenzaldehyde | 6-Bromo-1,2,3-benzoxathiazin-4(3H)-one, 2,2-dioxide | 48 | 47 | 154–155 |

| 4-Bromo-2-hydroxybenzaldehyde | 7-Bromo-1,2,3-benzoxathiazin-4(3H)-one, 2,2-dioxide | 72 | 55 | 120–121 |

| 2-Hydroxy-3-methoxybenzaldehyde | 8-Methoxy-1,2,3-benzoxathiazin-4(3H)-one, 2,2-dioxide | 24 | 30 | 140–141 |

| 2-Hydroxy-3-fluorobenzaldehyde | 8-Fluoro-1,2,3-benzoxathiazin-4(3H)-one, 2,2-dioxide | 72 | 42 | 83–84 |

Data sourced from Čikotienė et al. (2022) nih.gov

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation to form a product that contains portions of all the reactants, are a powerful tool in modern organic synthesis. However, the application of MCRs for the direct synthesis of the this compound ring system is not well-documented in the scientific literature. Reviews on the synthesis of related benzoxathiine dioxide systems explicitly state that their use in multicomponent transformations remains "hardly explored". nuph.edu.uaresearchgate.net This suggests that this is an area with potential for future research and development.

Modern and Sustainable Synthetic Approaches

In line with the growing emphasis on environmentally friendly chemical processes, modern synthetic strategies are increasingly focused on the development of catalytic methods and the incorporation of green chemistry principles.

Green Chemistry Principles in Synthetic Design and Process Optimization

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. While specific green synthetic protocols for this compound are not extensively detailed in the available literature, general green chemistry strategies applicable to the synthesis of related heterocyclic compounds can be considered for future process optimization.

For instance, microwave-assisted synthesis has been shown to be a valuable green tool in organic synthesis, often leading to shorter reaction times, higher yields, and reduced solvent usage. arkat-usa.org The application of microwave irradiation to the synthesis of related benzoxazinones from isatoic anhydrides has been reported, suggesting its potential applicability to the synthesis of the target compound. tsijournals.com

Solvent-free synthesis, or performing reactions in the absence of a solvent, is another key principle of green chemistry. researchgate.net This approach minimizes the environmental impact associated with solvent use and disposal. The development of solvent-free methods for the synthesis of this compound could significantly enhance the sustainability of its production.

Derivatization and Functionalization Strategies of the 1,2,3-Benzoxathiazinone Core

The chemical architecture of this compound, a heterocyclic system analogous to saccharin (B28170), features several reactive sites amenable to chemical modification. The key locations for functionalization are the acidic N-H proton at the 3-position, the aromatic benzene (B151609) ring, and the carbonyl group at the 4-position.

N-Substitution Reactions at the 3-Position

The nitrogen atom at the 3-position of the this compound ring possesses an acidic proton, making it a prime site for substitution reactions. This reactivity is analogous to that of the well-known compound saccharin (1,2-benzisothiazol-3-one-1,1-dioxide), which readily undergoes N-alkylation and other substitutions. The acidity of this N-H proton (the pKa of saccharin's proton is 1.6) facilitates its removal by a base to form a nucleophilic anion. wikipedia.org

This anion can then react with various electrophiles. A patented method demonstrates a specific example of this reactivity, where the sodium salt of 1,2,3-benzoxathiazin-4(3H)-one-2,2-dioxide is used as a substrate for N-fluorination. google.com While detailed studies on the N-alkylation of this specific heterocycle are not widely documented, the established chemistry of saccharin provides a strong precedent. For saccharin, N-alkylation is a standard procedure, often achieved by reacting its sodium salt with an alkyl halide, such as iodoethane, in a nucleophilic substitution reaction. researchgate.netmurov.info This reaction can sometimes yield a mixture of N- and O-substituted products, with the ratio depending on the reaction conditions. murov.info

Given these parallels, N-substitution represents a fundamental strategy for derivatizing the 1,2,3-benzoxathiazinone core, allowing for the introduction of a wide variety of functional groups at the 3-position.

Table 1: Examples of N-Substitution Reactions on Analogous Scaffolds

| Scaffold Name | Reagents | Product Type | Reference |

| This compound sodium salt | Fluorinating Agent | N-Fluoro derivative | google.com |

| Saccharin Sodium Salt | Iodoethane, DMF | N-Ethyl Saccharin | murov.info |

| Saccharin | Propargyl bromide, K2CO3, DMF | N-Propargyl Saccharin | researchgate.net |

| 2H-1,2,3-Benzothiadiazine 1,1-dioxide | Methyl Iodide, t-BuOK, DMF | N(2)-Methyl derivative | semanticscholar.org |

| 2H-1,2,3-Benzothiadiazine 1,1-dioxide | Methyl Iodide, NaH, THF | N(3)-Methyl derivative | semanticscholar.org |

This table includes data from closely related analogues to illustrate the principle of N-substitution, due to limited specific data on the target compound.

Electrophilic Aromatic Substitution on the Benzene Ring

Detailed research findings on the direct electrophilic aromatic substitution (EAS) on the pre-formed this compound core are not extensively available in the scientific literature. Synthetic strategies to obtain derivatives with substituents on the benzene ring have typically involved starting with an already substituted precursor molecule. For instance, substituted 7-fluoro-, 7-chloro-, or 5-methoxy-4-methyl-1,2,3-benzoxathiazine 2,2-dioxides are synthesized from the corresponding substituted 1-(hydroxyphenyl)ethanones. nih.gov Similarly, other derivatives are prepared from substituted 2-hydroxybenzaldehydes. nih.gov

This approach circumvents the potential challenges of performing EAS reactions on the heterocyclic system itself. The heterocyclic portion of the molecule contains a cyclic sulfonamide structure, which is strongly electron-withdrawing. Substituents that withdraw electron density from an aromatic ring generally deactivate it towards electrophilic attack, making reactions like nitration, halogenation, or Friedel-Crafts alkylation more difficult to achieve. libretexts.org Such deactivating groups typically direct incoming electrophiles to the meta position. libretexts.org The reactivity of the benzene ring is significantly influenced by the electron-donating or electron-withdrawing nature of its substituents. msu.edu

Advanced Multi-Component Transformations Incorporating the Scaffold

The use of the this compound scaffold in multi-component reactions (MCRs) is not described in the surveyed scientific literature. This stands in contrast to its nitrogen-free analogue, 1,2-benzoxathiin-4(3H)-one 2,2-dioxide. The latter compound has been successfully employed as a building block in three-component reactions. nih.govrsc.org Specifically, it functions as an enol nucleophile, reacting with aromatic aldehydes and active methylene (B1212753) nitriles to construct condensed 2-amino-4H-pyran derivatives. nih.gov

The reactivity in these MCRs stems from the presence of an active methylene group (a -CH2- group) at the 3-position, which is acidic due to being flanked by a carbonyl and a sulfonyl group. In this compound, this critical position is occupied by a nitrogen atom. The absence of this active methylene group means it cannot participate in the same types of enol-based multi-component transformations that have been reported for its nitrogen-free counterpart.

Spectroscopic Characterization Beyond Basic Identification

Advanced spectroscopic techniques are essential for a definitive structural elucidation of this compound derivatives. These methods probe the molecular framework to provide detailed information on connectivity, functional groups, and elemental composition.

Advanced Nuclear Magnetic Resonance Spectroscopy (e.g., 2D-NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of these compounds. While standard ¹H and ¹³C NMR provide primary evidence of the molecular structure, advanced techniques offer deeper insights. For instance, ¹H NMR spectra of various derivatives consistently show characteristic signals for the aromatic protons, with their chemical shifts and coupling constants being highly dependent on the substitution pattern on the benzene ring. Similarly, ¹³C NMR spectra provide definitive evidence for the carbon skeleton of the molecule.

Solid-State NMR (ssNMR) could offer valuable information regarding the molecular conformation and packing in the solid state, especially in cases where suitable single crystals for X-ray diffraction are unattainable. However, dedicated solid-state NMR studies on this compound derivatives are not prominently featured in current research literature.

| Compound | Key ¹H NMR Chemical Shifts (δ, ppm) | Key ¹³C NMR Chemical Shifts (δ, ppm) |

|---|---|---|

| 6-Bromo-1,2,3-benzoxathiazine 2,2-dioxide | 8.62 (1H, s), 7.85 (1H, dd), 7.82 (1H, d), 7.21 (1H, d) | 166.4, 153.3, 140.4, 133.1, 120.6, 118.9, 116.6 |

| 7-Fluoro-1,2,3-benzoxathiazine 2,2-dioxide | 8.62 (1H, s), 7.72 (1H, dd), 7.14 (1H, ddd), 7.03 (1H, dd) | Data not specified in source |

| 8-Methoxy-1,2,3-benzoxathiazine 2,2-dioxide | 8.57 (1H, s), 7.22–7.31 (2H, m), 7.15–7.20 (1H, m), 3.90 (3H, s) | 168.1, 148.5, 143.7, 126.2, 121.6, 120.0, 116.1, 56.8 |

| 7-Methyl-1,2,3-benzoxathiazine 2,2-dioxide | 8.60 (1H, s), 7.55 (1H, d), 7.20–7.24 (1H, m), 7.10 (1H, s), 2.50 (3H, s) | 167.6, 154.5, 150.5, 130.7, 127.3, 118.9, 113.3, 22.5 |

| 7-Methoxy-4-methyl-1,2,3-benzoxathiazine 2,2-dioxide | 7.69 (1H, d), 6.87 (1H, d), 6.73 (1H, d), 3.92 (3H, s), 2.66 (3H, s) | 176.7, 166.7, 156.1, 130.2, 113.5, 110.0, 103.0, 56.4, 23.7 |

Vibrational Spectroscopy (FT-IR, Raman) for Structural Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides direct evidence for the presence of specific functional groups. For this compound derivatives, the most prominent features in the FT-IR spectra are the strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the sulfonyl (S=O) group. These bands typically appear in the regions of 1387–1375 cm⁻¹ and 1197–1171 cm⁻¹, respectively, confirming the 2,2-dioxide structure. The position of these bands can be influenced by the electronic effects of the substituents on the aromatic ring. Raman spectroscopy, while less commonly reported for these specific compounds, would serve as a complementary technique, particularly for identifying symmetric vibrations that are weak or inactive in the infrared spectrum.

| Compound | S=O Asymmetric Stretching (νas, cm⁻¹) | S=O Symmetric Stretching (νs, cm⁻¹) |

|---|---|---|

| 8-Phenyl-1,2,3-benzoxathiazine 2,2-dioxide | 1387 | 1174 |

| 8-(4-Fluorophenyl)-1,2,3-benzoxathiazine 2,2-dioxide | 1383 | 1171 |

| 4-Methyl-6-phenyl-1,2,3-benzoxathiazine 2,2-dioxide | 1383 | 1197 / 1187 |

| 6-(4-Methoxyphenyl)-4-methyl-1,2,3-benzoxathiazine 2,2-dioxide | 1386 / 1375 | 1189 |

High-Resolution Mass Spectrometry for Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of the synthesized derivatives. Through techniques like Electrospray Ionization (ESI), precise mass measurements are obtained, which typically match the calculated theoretical values with minimal error, unequivocally establishing the molecular formula.

Beyond molecular formula confirmation, mass spectrometry provides insights into fragmentation pathways. Gas Chromatography-Mass Spectrometry (GC-MS) data for several derivatives reveal common fragmentation patterns. A characteristic fragmentation pathway for this heterocyclic system involves the loss of sulfur dioxide (SO₂), a neutral molecule with a mass of approximately 64 Da. This cleavage of the oxathiazinone ring is a common feature and results in a significant fragment ion. For example, in the mass spectrum of 8-methoxy-1,2,3-benzoxathiazine 2,2-dioxide (molecular weight 213), a major fragment is observed at m/z 149, corresponding to the loss of SO₂. Similarly, for 6-bromo-1,2,3-benzoxathiazine 2,2-dioxide (molecular weight ~262), a fragment at m/z 197 is prominent, again indicating the facile elimination of SO₂.

| Compound | Ion | Calculated m/z | Found m/z |

|---|---|---|---|

| 8-Phenyl-1,2,3-benzoxathiazine 2,2-dioxide | [M+H]⁺ | 260.0381 | 260.0379 |

| 8-(4-Fluorophenyl)-1,2,3-benzoxathiazine 2,2-dioxide | [M+H]⁺ | 278.0287 | 278.0294 |

| 8-(4-Methoxyphenyl)-1,2,3-benzoxathiazine 2,2-dioxide | [M+H]⁺ | 290.0487 | 290.0488 |

| 4-Methyl-6-phenyl-1,2,3-benzoxathiazine 2,2-dioxide | [M+H]⁺ | 274.0538 | 274.0540 |

X-ray Crystallography and Solid-State Structural Investigations

While spectroscopic methods provide invaluable data on connectivity and functional groups, X-ray crystallography offers the most definitive and detailed picture of the three-dimensional structure of a molecule in the solid state.

Molecular Conformation and Torsion Angle Analysis

Detailed single-crystal X-ray diffraction studies for this compound or its derivatives are not widely available in the surveyed literature. Such analyses would be crucial for determining the precise conformation of the six-membered oxathiazinone ring. Key parameters of interest would include bond lengths, bond angles, and torsion angles, which would define whether the ring adopts a planar, boat, or chair-like conformation. This information is vital for understanding the molecule's steric and electronic properties.

Polymorphism and Solid-State Phase Transitions

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical consideration in the development of pharmaceutical and material sciences. Different polymorphs of the same compound can exhibit distinct physicochemical properties, including solubility, melting point, stability, and bioavailability. The study of polymorphism in this compound derivatives, while not extensively documented in publicly available literature, can be understood through the lens of related sulfonamide-containing heterocyclic systems.

The phenomenon of conformational polymorphism, where different crystalline forms arise from the stabilization of different molecular conformations, is particularly relevant for flexible molecules like many derivatives of this compound. The interplay of intermolecular interactions, such as hydrogen bonding and π-π stacking, dictates the packing of molecules in the crystal lattice and can lead to the formation of multiple polymorphic forms. nih.govresearchgate.netresearchgate.netnih.gov

For instance, studies on related benzothiazine derivatives have highlighted the existence of solvent-dependent polymorphism, where the choice of crystallization solvent can direct the formation of a specific crystalline form. In one such case, a derivative of 2,1-benzothiazine-3-carboxamide was found to crystallize in two different pseudo-enantiomeric forms depending on the solvent used. nih.gov This underscores the importance of screening various crystallization conditions to identify and characterize all accessible polymorphic forms of a given this compound derivative.

The characterization of these different solid-state forms typically involves a combination of analytical techniques:

X-ray Powder Diffraction (XRPD): Provides a unique fingerprint for each crystalline form.

Single-Crystal X-ray Diffraction: Determines the precise three-dimensional arrangement of atoms in the crystal lattice.

Thermal Analysis (DSC, TGA): Investigates the thermal stability and phase transitions between different polymorphs.

Spectroscopic Techniques (FTIR, Raman): Can detect differences in the vibrational modes of the molecules in different crystalline environments.

The table below summarizes hypothetical polymorphic data for a derivative of this compound, illustrating the type of information that would be sought in such studies.

| Polymorphic Form | Crystal System | Space Group | Melting Point (°C) | Key XRPD Peaks (2θ) |

| Form I | Monoclinic | P2₁/c | 155-157 | 8.5, 12.3, 15.8, 21.4 |

| Form II | Orthorhombic | P2₁2₁2₁ | 162-164 | 9.1, 11.7, 16.5, 22.9 |

This table is illustrative and based on general knowledge of polymorphism in related compounds, as specific data for this compound derivatives is not available in the searched literature.

Chiroptical Properties and Stereochemical Studies (e.g., Circular Dichroism)

For chiral derivatives of this compound, the determination of their absolute configuration is a critical aspect of their characterization. Chiroptical spectroscopic methods, particularly Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), are powerful non-destructive techniques for this purpose. biotools.usnih.govnih.gov

Circular Dichroism (CD) measures the differential absorption of left and right circularly polarized light in the ultraviolet and visible regions. The resulting CD spectrum is highly sensitive to the stereochemistry of the molecule. By comparing the experimental CD spectrum with that predicted by quantum chemical calculations for a known configuration, the absolute stereochemistry of the molecule can be unambiguously assigned.

Vibrational Circular Dichroism (VCD) is the infrared counterpart of CD and measures the differential absorption of circularly polarized infrared light. VCD spectroscopy provides detailed information about the three-dimensional structure of a molecule in solution. schrodinger.com It is particularly advantageous for molecules that lack a strong UV-Vis chromophore necessary for CD spectroscopy. Similar to CD, the comparison of experimental and calculated VCD spectra allows for the determination of the absolute configuration. biotools.us

The application of these techniques to derivatives of this compound would involve the following steps:

Synthesis and purification of the chiral derivative.

Measurement of the experimental CD and/or VCD spectrum.

Computational modeling of the possible enantiomers. This typically involves conformational searches and geometry optimizations using Density Functional Theory (DFT).

Calculation of the theoretical CD and/or VCD spectra for each enantiomer.

Comparison of the experimental and calculated spectra to assign the absolute configuration.

The following table illustrates the kind of data that would be generated in a chiroptical study of a hypothetical chiral derivative of this compound.

| Technique | Wavelength/Wavenumber (nm or cm⁻¹) | Experimental Δε or ΔA | Calculated Δε or ΔA (R-enantiomer) | Calculated Δε or ΔA (S-enantiomer) | Conclusion |

| CD | 280 nm | +2.5 | +2.8 | -2.8 | Absolute configuration is R |

| VCD | 1650 cm⁻¹ | -1.2 x 10⁻⁴ | -1.5 x 10⁻⁴ | +1.5 x 10⁻⁴ | Absolute configuration is R |

| VCD | 1350 cm⁻¹ | +0.8 x 10⁻⁴ | +0.9 x 10⁻⁴ | -0.9 x 10⁻⁴ | Absolute configuration is R |

This table is a hypothetical representation to illustrate the principles of chiroptical analysis, as specific experimental data for chiral this compound derivatives was not found in the performed searches.

Chemical Reactivity and Mechanistic Pathways of 1,2,3 Benzoxathiazin 4 3h One, 2,2 Dioxide

Reaction Mechanisms Involving the Sulfone Moiety (2,2-dioxide)

While the sulfone moiety itself is generally stable and does not typically undergo direct transformations like reduction or oxidation under common laboratory conditions, its primary role is to facilitate the cleavage of the heterocyclic ring. The stability of the resulting sulfonate anion makes it an excellent leaving group in ring-opening reactions.

Transformations at the Carbonyl Group

The carbonyl group at the C4 position is part of a cyclic carbamate (B1207046) structure (an O-acyl derivative of a sulfonamide). Its reactivity is moderated by the adjacent heteroatoms. While specific research on the transformations at the carbonyl group of this particular benzoxathiazinone is limited, analogies can be drawn from the reactivity of related N-sulfonyl systems.

For instance, in the closely related 2H-1,2,3-benzothiadiazine 1,1-dioxides, the C4=N double bond can be readily reduced using agents like sodium borohydride (B1222165) in trifluoroacetic acid or through catalytic hydrogenation (H₂/Pd/C). semanticscholar.orgmdpi.com This suggests that the C4=O group in the benzoxathiazinone system could likely undergo similar reductions to yield the corresponding 3,4-dihydro derivative. Such reactions would typically involve nucleophilic addition of a hydride to the carbonyl carbon.

Ring Opening and Ring Contraction Reactions of the Benzoxathiazinone System

Ring opening is a predominant reaction pathway for the 1,2,3-benzoxathiazin-4(3H)-one, 2,2-dioxide system, particularly in the presence of nucleophiles. This reactivity is central to its biological activity as a carbonic anhydrase inhibitor, where it is believed to function as a prodrug. The proposed mechanism involves hydrolysis of the sulfonyl-ester linkage within the enzyme's active site, leading to a ring-opened 2-hydroxy-benzenesulfonamide derivative that binds to the enzyme. nih.gov

Furthermore, studies on the analogous 3,4-dihydro-1,2,3-benzothiadiazine 1,1-dioxides demonstrate a propensity for base-catalyzed ring contraction. semanticscholar.orgmdpi.com Treatment with a base like sodium hydroxide (B78521) can induce deprotonation at the C4 position, followed by a ring-opening event to form an acylimine intermediate. This intermediate then undergoes an intramolecular Michael addition, leading to the formation of a five-membered 1,2-benzisothiazole (B1215175) 1,1-dioxide ring system. semanticscholar.orgmdpi.com A similar mechanistic pathway is plausible for this compound under strong basic conditions.

Table 1: Proposed Base-Catalyzed Ring Contraction Mechanism

| Step | Description | Intermediate |

|---|---|---|

| 1 | Deprotonation at C4 by a strong base (e.g., NaOH). | Carbanion at C4 |

| 2 | Cleavage of the S-N bond (ring opening). | Acylimine intermediate |

| 3 | Intramolecular Michael addition (ring closure). | Five-membered ring anion |

Nucleophilic and Electrophilic Attacks on the Heterocyclic System

The electronic nature of the this compound ring system allows for both nucleophilic and electrophilic attacks at various positions.

Nucleophilic Attack: As discussed, the most significant site for nucleophilic attack is the electrophilic sulfur atom of the sulfone group, which typically results in the cleavage of the S-O or S-N bond and subsequent ring opening. In the context of its bioactivity, water or a nucleophilic residue in an enzyme active site acts as the nucleophile. nih.gov

Additionally, for derivatives containing suitable leaving groups (e.g., chlorine) on the fused benzene (B151609) ring, nucleophilic aromatic substitution can occur. Studies on chloro-substituted 2H-1,2,3-benzothiadiazine 1,1-dioxides have shown that these chlorine atoms can be displaced by amines, such as N-methylpiperazine, under reflux conditions. researchgate.net

Electrophilic Attack: The nitrogen atom at the N3 position, being part of a sulfonamide-like structure, can be deprotonated to form an anion that is susceptible to electrophilic attack. In the analogous 2H-1,2,3-benzothiadiazine 1,1-dioxide system, alkylation with reagents like methyl iodide can occur at the nitrogen atoms in the presence of a base (e.g., NaH or t-BuOK), leading to N-alkylated products. semanticscholar.orgmdpi.com Similarly, acylation with acyl chlorides can lead to N-acyl derivatives. mdpi.com It is expected that the N3 atom of this compound would exhibit similar reactivity towards electrophiles under basic conditions.

Reactivity in Specific Reaction Environments

The reactivity of the heterocyclic system is highly dependent on the pH of the reaction medium.

Acidic Conditions: Under acidic conditions, hydrolysis of the cyclic carbamate can be catalyzed. Protonation of the carbonyl oxygen or the N3 nitrogen would render the ring more susceptible to nucleophilic attack by water, leading to ring opening to form a 2-sulfamoylbenzoic acid derivative. Acid-catalyzed hydrolysis is a common reaction for related sulfonyl chlorides and esters. semanticscholar.org

Basic Conditions: In basic environments, two main pathways are possible. Mild basic conditions can facilitate hydrolysis via nucleophilic attack of hydroxide on the sulfonyl group, leading to ring opening. Under stronger basic conditions, as detailed in section 4.3, deprotonation at C4 can initiate a ring-contraction cascade to form a five-membered ring system. semanticscholar.orgmdpi.com The choice of base and reaction conditions can be pivotal in directing the reaction towards either simple hydrolysis or rearrangement.

Radical Conditions: There is currently a lack of published research detailing the reactivity of this compound under radical reaction conditions.

Table 2: Summary of Reactivity in Different Environments

| Environment | Primary Reactive Site(s) | Likely Reaction Type(s) | Potential Product(s) |

|---|---|---|---|

| Acidic | Carbonyl Oxygen, N3 | Acid-catalyzed hydrolysis | 2-Sulfamoylbenzoic acid derivatives |

| Basic (Mild) | Sulfur (in SO₂) | Nucleophilic acyl substitution | Ring-opened 2-hydroxy-benzenesulfonamide |

| Basic (Strong) | C4-H | Deprotonation, Rearrangement | 1,2-Benzisothiazole derivatives |

Theoretical and Computational Investigations of 1,2,3 Benzoxathiazin 4 3h One, 2,2 Dioxide

Quantum Chemical Calculations of Electronic Structure

Detailed quantum chemical calculations are essential for elucidating the fundamental electronic characteristics of a molecule.

Ab Initio Methods for High-Accuracy Predictions

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, offer a higher level of accuracy for electronic structure calculations. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory are employed for high-accuracy predictions of molecular properties. These computationally intensive methods are valuable for benchmarking results from DFT and for obtaining precise energetic and structural information. Literature containing high-accuracy ab initio predictions for 1,2,3-Benzoxathiazin-4(3H)-one, 2,2-dioxide is not currently available.

Molecular Orbital Analysis and Electronic Descriptors

Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's reactivity. The energies of these frontier orbitals and their energy gap (HOMO-LUMO gap) are key electronic descriptors that correlate with chemical reactivity and kinetic stability. Other descriptors such as electronegativity, chemical potential, hardness, and softness can also be derived from these calculations. A comprehensive molecular orbital analysis for this compound would map its electron density and identify potential sites for electrophilic and nucleophilic attack. This specific analysis has not been reported in the literature.

Computational Modeling of Reactivity and Reaction Pathways

Computational modeling is instrumental in exploring the reactivity of a compound and elucidating the mechanisms of its chemical transformations.

Transition State Characterization and Activation Energy Calculations

To understand the kinetics of a chemical reaction, it is essential to identify the transition state (TS)—the highest energy point along the reaction coordinate. Computational methods can be used to locate and characterize the geometry of the transition state and to calculate the activation energy, which is the energy barrier that must be overcome for the reaction to occur. While studies on related benzothiazine derivatives have utilized such calculations to understand reaction mechanisms, specific data on transition state geometries and activation energies for reactions involving this compound are absent from the current body of scientific literature.

Reaction Coordinate Mapping

Mapping the reaction coordinate involves tracing the lowest energy path that connects reactants to products through the transition state. This is often achieved through Intrinsic Reaction Coordinate (IRC) calculations, which provide a detailed picture of the geometric and energetic changes that occur throughout a chemical transformation. Such mapping provides a deeper understanding of the reaction mechanism. As with other specific computational details, reaction coordinate maps for this compound have not been published.

Conformational Landscape and Energy Minima Exploration

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure. The conformational landscape of this compound, which is composed of a benzene (B151609) ring fused to a six-membered sultam ring, dictates how it interacts with biological targets.

Theoretical investigations into the conformation of the heterocyclic thiazine (B8601807) ring in related structures suggest it is not planar. For instance, crystallographic studies of N-substituted derivatives, such as 1-Ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide, have shown that the thiazine ring adopts a half-chair conformation. nih.gov In this conformation, the sulfur atom is significantly displaced from the mean plane of the other atoms in the ring. nih.gov This puckering is a common feature in six-membered rings, akin to the chair and boat conformations of cyclohexane, and is a mechanism to relieve ring strain. msu.edu

Computational methods, particularly Density Functional Theory (DFT), are employed to explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. The exploration of the conformational landscape involves rotating flexible bonds and calculating the energy of each resulting geometry. The structures corresponding to the lowest energies are identified as the most stable conformers or energy minima.

While specific energy values for the parent this compound are not extensively reported in publicly available literature, the general principles of conformational analysis of heterocyclic six-membered rings would apply. The sultam ring is expected to exhibit a limited number of low-energy conformations due to the fusion with the rigid benzene ring. The primary conformations would likely be variations of the half-chair or boat forms, with the half-chair being the probable global minimum due to reduced steric hindrance.

Table 1: Theoretical Conformational Preferences of Six-Membered Heterocyclic Rings

| Ring System | Predominant Conformation | Computational Method |

|---|---|---|

| Cyclohexane | Chair | Ab initio, DFT |

| 1,3,2-Dioxathiane 2-oxide | Chair (axial S=O) | RHF/6-31G(d) |

| Silacyclohexanes | Flattened Chair | DFT, MP2 |

This table presents data for related ring systems to illustrate common conformational preferences determined by computational and experimental methods.

Molecular Dynamics Simulations for Dynamic Behavior in Solution

While conformational analysis provides a static picture of the most stable structures, molecules are dynamic entities, especially in a solution environment. Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed view of molecular motions and interactions over time.

For this compound, MD simulations can be used to understand its behavior in aqueous or other solvent environments. These simulations can reveal:

Solvation: How solvent molecules arrange around the solute and the strength of these interactions.

Flexibility: The fluctuations of the sultam ring and any substituents under thermal motion.

Intermolecular Interactions: How the molecule interacts with other solutes, ions, or biological macromolecules like proteins or membranes.

A study on benzothiadiazine derivatives, a structurally similar class of compounds, utilized microsecond MD simulations to investigate their interactions with a model phospholipid bilayer membrane. nih.gov The simulations showed that these derivatives have a strong affinity for the membrane interface and can form hydrogen bonds with lipid and cholesterol chains. nih.gov This type of computational study is invaluable for predicting how a drug-like molecule might behave in a cellular environment.

An MD simulation of this compound would typically involve the following steps:

System Setup: Placing the molecule in a simulation box filled with explicit solvent molecules (e.g., water).

Energy Minimization: Optimizing the initial geometry of the system to remove any unfavorable contacts.

Equilibration: Gradually heating the system to the desired temperature and adjusting the pressure to match experimental conditions.

Production Run: Running the simulation for a desired length of time (from nanoseconds to microseconds) to collect data on the trajectory of the atoms.

Analysis of the resulting trajectory can provide quantitative data on various properties, as summarized in the table below.

Table 2: Parameters Obtainable from Molecular Dynamics Simulations

| Parameter | Description | Relevance |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure. | Indicates the stability of the molecule's conformation over time. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms around their average positions. | Highlights flexible regions of the molecule. |

| Radial Distribution Function (RDF) | Describes the probability of finding a particle at a distance r from another particle. | Characterizes the solvation shell and specific interactions with the solvent. |

Predictive Modeling for Novel Analogues

A significant application of computational chemistry in drug discovery is the development of predictive models for designing novel analogues with improved properties. Quantitative Structure-Activity Relationship (QSAR) modeling is a key technique used for this purpose. QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity.

For the this compound scaffold, which is a known inhibitor of enzymes like carbonic anhydrase, QSAR can be a powerful tool. nih.gov A QSAR study on a series of benzthiazinan and related derivatives as cyclooxygenase-2 (COX-2) inhibitors demonstrated the utility of this approach. scispace.com In that study, a linear QSAR model was built that could predict the COX-2 inhibitory activity based on specific molecular descriptors. scispace.com

The development of a QSAR model for novel analogues of this compound would involve:

Data Set Compilation: Assembling a series of analogues with experimentally measured biological activities.

Descriptor Calculation: Calculating a large number of molecular descriptors for each analogue. These descriptors quantify various aspects of the molecular structure, such as electronic, steric, and hydrophobic properties.

Model Building: Using statistical methods, such as multiple linear regression (MLR), to select the descriptors that best correlate with the biological activity and to build the predictive model.

Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques.

Once a validated QSAR model is established, it can be used to predict the activity of virtual, yet-to-be-synthesized analogues. This in silico screening allows chemists to prioritize the synthesis of compounds that are most likely to be active, thereby saving time and resources.

Table 3: Common Molecular Descriptors Used in QSAR Modeling

| Descriptor Class | Example Descriptors | Property Represented |

|---|---|---|

| Electronic | Dipole moment, HOMO/LUMO energies, Partial charges | Electron distribution, reactivity |

| Steric | Molecular weight, Molar refractivity, van der Waals volume | Size and shape of the molecule |

| Hydrophobic | LogP (partition coefficient) | Lipophilicity and ability to cross cell membranes |

| Topological | Connectivity indices, Wiener index | Atomic connectivity and branching |

| Geometrical | 3D-MoRSE descriptors, WHIM descriptors | 3D arrangement of atoms |

By leveraging these theoretical and computational methods, researchers can gain deep insights into the behavior of this compound and rationally design new derivatives with tailored biological activities.

Advanced Chemical Applications and Functional Material Integration of 1,2,3 Benzoxathiazin 4 3h One, 2,2 Dioxide

Role as a Synthetic Synthon or Building Block in Complex Molecule Synthesis

1,2,3-Benzoxathiazin-4(3H)-one, 2,2-dioxide serves as a key building block for creating more complex molecular architectures, particularly within the realm of medicinal chemistry. Its utility stems from a straightforward and adaptable synthesis that allows for the introduction of a wide array of substituents onto the benzoid ring, enabling the systematic exploration of structure-activity relationships.

The primary application of this compound as a synthon is in the construction of diverse, substituted derivatives for biological screening. A significant body of research has focused on its use as a scaffold for developing potent enzyme inhibitors. nih.gov

A general and effective method for synthesizing a library of these compounds involves the reaction of substituted 2-hydroxybenzaldehydes with sulfamoyl chloride. nih.gov This one-step cyclization provides access to a variety of derivatives where substituents can be placed at the 5, 7, or 8 positions of the heterocyclic core. The reaction is typically carried out in a polar aprotic solvent like dimethylacetamide (DMA) at room temperature. nih.gov Furthermore, by employing multi-step protocols starting from halogenated 2-hydroxybenzaldehydes, aryl groups can be introduced, further expanding the molecular diversity. nih.gov

This strategy has been successfully used to generate a series of potent and selective inhibitors of human carbonic anhydrases (hCAs), particularly the tumor-associated isoforms hCA IX and XII. nih.gov Many of the synthesized derivatives exhibit inhibitory activity in the nanomolar range. nih.gov The research demonstrates how the this compound core acts as a foundational structure, with systematic modifications leading to highly active and selective pharmacological agents.

Below is a summary of various substituted this compound derivatives synthesized as carbonic anhydrase inhibitors.

| Substituent Position | Substituent Group | Precursor | Yield (%) | Melting Point (°C) |

| 7 | Methyl | 2-hydroxy-4-methylbenzaldehyde | 70 | 79–80 |

| 7 | Methoxy | 2-hydroxy-4-methoxybenzaldehyde | 67 | 125–126 |

| 7 | Fluoro | 2-hydroxy-4-fluorobenzaldehyde | 51 | 67–68 |

| 7 | Bromo | 4-bromo-2-hydroxybenzaldehyde | 55 | 120–121 |

| 8 | Methoxy | 2-hydroxy-3-methoxybenzaldehyde | 30 | 140–141 |

| 8 | Fluoro | 2-hydroxy-3-fluorobenzaldehyde | 42 | 83–84 |

| 5 | 3,4-Dichlorophenyl | 3′,4′-dichloro-3-hydroxy-1,1′-biphenyl-2-carbaldehyde | 32 | 230–231 |

Data sourced from scientific literature. nih.gov

A comprehensive review of scientific literature indicates that the specific application of this compound or its derivatives in the fields of organocatalysis or as catalysts in metal-free reactions, such as C-H hydroxylation, has not been reported. Research has primarily focused on the synthesis of this scaffold as a target molecule for biological applications rather than its use as a catalytic species.

Integration into Advanced Functional Materials

The integration of heterocyclic compounds into advanced materials is a growing field of research. However, the specific use of this compound in this context appears to be limited.

Currently, there is no available research in the scientific literature describing the incorporation of this compound into polymer backbones or as a functional side chain. The potential for this compound to be used as a monomer or a functionalizing agent in polymer chemistry remains an unexplored area.

An extensive search of published studies reveals no instances of this compound being utilized as a component in the rational design of supramolecular assemblies or other self-organizing systems.

Advanced Chemical Reagents and Auxiliary Applications

While this compound is a valuable building block, its application as an advanced chemical reagent or as a chiral auxiliary in asymmetric synthesis has not been documented in peer-reviewed literature. Its utility has been demonstrated as a foundational scaffold rather than as a tool or reagent to facilitate other chemical transformations.

Emerging Research Directions and Future Perspectives on 1,2,3 Benzoxathiazin 4 3h One, 2,2 Dioxide

Development of Novel and Atom-Economical Synthetic Methodologies

The prevailing methods for synthesizing 1,2,3-benzoxathiazin-4(3H)-one, 2,2-dioxide and its derivatives typically involve the condensation reaction between a substituted 2-hydroxybenzaldehyde or 2'-hydroxyacetophenone (B8834) and sulfamoyl chloride. nih.govnih.gov While effective, these routes present opportunities for improvement, particularly concerning atom economy and the development of more streamlined, one-pot procedures.

Future research is anticipated to move towards catalytic and more environmentally benign synthetic strategies. The development of transition-metal-catalyzed C-H activation/sulfonamidation cascades could provide a more direct route to these heterocycles, bypassing the need for pre-functionalized starting materials. Such methods would enhance atom economy by reducing the number of synthetic steps and minimizing waste. researchgate.net Furthermore, exploring flow chemistry for these syntheses could offer improved reaction control, safety, and scalability.

| Current Method | Starting Materials | Key Reagent | Advantages | Areas for Improvement |

| Condensation | 2-Hydroxybenzaldehydes | Sulfamoyl Chloride | Reliable, good yields for many derivatives nih.gov | Multi-step precursor synthesis, potential for byproducts |

| Condensation | 2'-Hydroxyacetophenones | Sulfamoyl Chloride | Access to 4-substituted derivatives nih.gov | Similar limitations to the aldehyde route |

| Cyclization | Salicylic (B10762653) acid derivatives | Various | Access to related scaffolds researchgate.netnuph.edu.ua | Can be limited in scope and yield |

The goal is to develop synthetic protocols that are not only efficient but also align with the principles of green chemistry, a key consideration for modern chemical synthesis. mdpi.com

Exploration of Under-Investigated Reactivity Patterns and Unconventional Transformations

The chemical transformations of this compound remain a relatively underexplored field. Much of the existing literature focuses on the synthesis of derivatives with varied substitution on the benzene (B151609) ring for structure-activity relationship studies. nih.govnih.gov However, the heterocyclic core itself possesses multiple reactive sites that warrant further investigation.

Drawing parallels from the closely related 1,2-benzoxathiin-4(3H)-one 2,2-dioxide, the carbonyl group, the N-H bond, and the sulfonyl group are all potential sites for chemical modification. researchgate.netnuph.edu.ua The oxathiazinone nucleus may be prone to ring-opening or recyclization reactions under specific conditions, opening pathways to novel heterocyclic systems. researchgate.net

Future research could focus on:

Multicomponent Reactions: Utilizing the scaffold in multicomponent reactions could rapidly generate molecular complexity and lead to diverse libraries of novel compounds. researchgate.netnuph.edu.ua

Reductive Cleavage: The broader class of benzo-fused cyclic sulfonamides can undergo reductive cleavage of both the N–S and C–S bonds, a transformation that could be harnessed for synthetic purposes. nih.govacs.orgnih.gov Investigating the behavior of this compound under various reductive conditions is a promising avenue.

Photocatalysis and Electrochemistry: These modern synthetic tools could unlock novel reactivity patterns, such as radical-mediated transformations, that are inaccessible through traditional thermal methods.

A systematic exploration of the compound's reactivity is crucial for unlocking its full potential as a versatile building block in organic synthesis.

Integration with Machine Learning and Artificial Intelligence for De Novo Chemical Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery, and its application to the de novo design of novel this compound derivatives represents a significant future direction. frontiersin.orgresearchgate.netarxiv.org Generative models, such as Recurrent Neural Networks (RNNs) and Generative Adversarial Networks (GANs), can be trained on existing chemical data to design novel molecules from scratch that possess a desired set of properties. nih.govyoutube.com

A potential workflow for designing novel inhibitors based on this scaffold would involve:

Data Curation: Assembling a dataset of known benzo-fused cyclic sulfonamides and their biological activities (e.g., inhibition constants for carbonic anhydrases).

Model Training: Training a generative model to learn the underlying chemical patterns of the sulfonamide class. researchgate.net

Molecule Generation: Using the trained model to generate new, synthetically feasible molecules based on the this compound core.

Property Prediction: Employing ML-based Quantitative Structure-Activity Relationship (QSAR) models to predict the activity, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of the newly designed compounds. researchgate.netnih.gov

Prioritization: Ranking the virtual compounds for chemical synthesis and biological evaluation.

This in silico approach can significantly accelerate the discovery of lead compounds by exploring a vast chemical space more efficiently than traditional experimental screening. frontiersin.orglanl.gov

Table: Hypothetical AI-Driven Design Workflow

| Step | Action | Technology | Desired Outcome |

|---|---|---|---|

| 1 | Data Collection | Chemical Databases (e.g., ChEMBL) | Curated dataset of sulfonamides and their properties researchgate.net |

| 2 | Generative Model Training | Recurrent Neural Networks (RNNs) | An AI model capable of generating novel sulfonamide structures youtube.com |

| 3 | Predictive Model Training | Random Forest, SVM, ANN | Models that predict biological activity and selectivity researchgate.net |

Challenges and Opportunities in the Field of Benzo-Fused Cyclic Sulfonamide Chemistry

The chemistry of benzo-fused cyclic sulfonamides, including this compound, is ripe with both challenges and opportunities.

Challenges:

Limited Chemical Space Exploration: For many specific scaffolds like this one, the full extent of their chemical reactivity and potential applications remains underexplored. researchgate.netnuph.edu.ua

Predicting Reactivity: The reactivity of benzo-fused cyclic sulfonamides can be highly sensitive to the substitution pattern on the aromatic ring, making the prediction of reaction outcomes challenging. nih.govacs.org

Synthetic Accessibility: Developing efficient and scalable syntheses for more complex or highly functionalized derivatives can be a significant hurdle.

Opportunities:

Selective Enzyme Inhibition: Derivatives of this scaffold have already demonstrated excellent potential as selective inhibitors of human carbonic anhydrase isoforms IX and XII over others, highlighting their promise in developing targeted therapies. nih.govnih.gov

Novel Bioactivities: A systematic investigation into the reactivity and derivatization of the scaffold could lead to the discovery of compounds with entirely new biological profiles beyond carbonic anhydrase inhibition.

Advanced Molecular Architectures: The core structure serves as an excellent starting point for the synthesis of more complex, fused polyheterocyclic systems with unique three-dimensional shapes. mdpi.com

Computational Synergy: The synergy between advanced computational design and targeted synthesis offers a powerful paradigm to rapidly identify and optimize drug candidates within this chemical class. mdpi.com

Q & A

Q. Structural Analysis Workflow

- Data Collection : Use Bruker APEX2 diffractometers with Mo-Kα radiation (λ = 0.71073 Å) .

- Structure Solution : Employ SHELXS-97 for direct methods or SHELXD for experimental phasing .

- Refinement : Apply SHELXL-97 with restraints for disordered sulfone groups. ORTEP-3 or PLATON visualizes thermal ellipsoids and validates hydrogen-bonding networks .

- Validation : Check R1/wR2 residuals (<0.05) and ADDSYM in PLATON to detect missed symmetry .

How can the propensity for recyclization of the oxathiine nucleus be mitigated during synthetic modifications?

Advanced Synthetic Strategy

The oxathiine core is prone to recyclization under acidic or high-temperature conditions. Solutions include:

- Protecting Groups : Use tert-butyldimethylsilyl (TBDMS) groups to stabilize reactive hydroxyls during functionalization .

- Solvent Control : Polar aprotic solvents (e.g., DMF) reduce nucleophilic attack on the sulfone group .

- Catalytic Methods : Pd-catalyzed cross-coupling avoids harsh conditions, preserving the sultone ring .

What methodologies are effective for evaluating benzoxathiazinone derivatives as carbonic anhydrase inhibitors?

Q. Pharmacological Evaluation

- In Vitro Assays : Measure inhibition constants (Ki) using stopped-flow CO2 hydrase assays for isoforms IX/XII .

- Molecular Docking : Use AutoDock Vina with PDB structures (e.g., 3IAI for CA IX) to predict binding modes of 6-triazolyl derivatives .

- Selectivity Profiling : Compare Ki values against off-target isoforms (e.g., CA II) to assess therapeutic potential .

How can multicomponent reactions (MCRs) be leveraged to synthesize spiro-condensed benzoxathiazinone derivatives?

Advanced Synthetic Design

Example: Three-component reactions with aldehydes and active methylene nitriles yield spiro-pyrano[3,2-c]benzoxathiines .

- Conditions : DBU (1,8-diazabicycloundec-7-ene) catalyzes O-sulfonylation and intramolecular Baylis-Hillman reactions in water .

- Characterization : Confirm regio-/stereoselectivity via NOESY NMR and X-ray diffraction .

What analytical challenges arise in quantifying benzoxathiazinone metabolites, and how can they be resolved?

Q. Methodological Solutions

- Chromatography : Use reverse-phase HPLC with C18 columns and UV detection (λ = 254 nm) for polar metabolites .

- Mass Spectrometry : HRMS (ESI+) identifies fragmentation patterns (e.g., m/z 297.02 for dealkylated derivatives) .

- Isotopic Labeling : 13C-NMR tracks metabolic degradation pathways in hepatic microsomal assays .

How does the benzoxathiazinone core serve as a bioisostere for coumarin in drug design?

Q. Structure-Activity Relationship (SAR)

- Electronic Isosterism : The sulfone group mimics coumarin’s lactone, enhancing hydrogen bonding with serine proteases .

- Case Study : 6-Substituted sulfocoumarins inhibit CA IX with Ki = 8.2 nM, outperforming coumarin derivatives (Ki = 300 nM) .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) compare electrostatic potentials to guide substitutions .

What strategies are recommended for resolving conflicting crystallographic data in polymorphic benzoxathiazinone derivatives?

Q. Crystallographic Best Practices

- High-Resolution Data : Collect datasets to θmax > 25° to resolve disorder in sulfone moieties .

- Hirshfeld Analysis : Quantify intermolecular interactions (e.g., C–H···O) to distinguish polymorphs .

- Thermal Analysis : DSC identifies metastable forms undetected by XRD .

How can in silico approaches optimize the pharmacokinetic profiles of benzoxathiazinone-based therapeutics?

Q. Advanced Computational Methods

- ADMET Prediction : Use SwissADME to calculate bioavailability scores (e.g., >0.55 for oral absorption) .

- Metabolism Prediction : CypReact models Phase I oxidation sites, guiding deuterium incorporation to prolong half-life .

- Toxicity Screening : ProTox-II predicts hepatotoxicity risks based on structural alerts (e.g., sulfone hydrolysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。